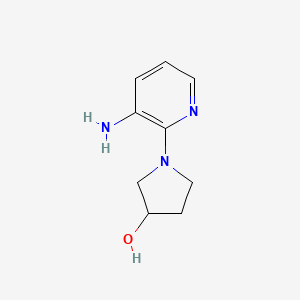
1-(3-Amino-2-pyridinyl)-3-pyrrolidinol
Vue d'ensemble
Description
1-(3-Amino-2-pyridinyl)-3-pyrrolidinol (3AP) is a small molecule that was first synthesized in 2008 by a team of researchers at the University of Texas at Austin. 3AP has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology. Its structure makes it a promising tool for scientists, as it can be used to study the structure and function of proteins and other biomolecules.
Applications De Recherche Scientifique
Chemical Properties and Purification
3-Amino-5-(4-pyridinyl)-1,2-dihydro-pyrid-2-one, a compound related to 1-(3-Amino-2-pyridinyl)-3-pyrrolidinol, has been studied for its physicochemical properties, including UV, NMR, and MS profiles. It's noted for its amphoteric nature, forming crystalline salts, and is sensitive to hypochlorite or air oxidation. A purification procedure capable of reducing impurities like byproducts to only 0.1% has been developed (Niedrich et al., 1986).
Synthesis and Structure Analysis
The synthesis of compounds closely related to 1-(3-Amino-2-pyridinyl)-3-pyrrolidinol, involving similar pyridinyl and pyrrolidinyl components, has been widely explored. For example, silver complexes with 2-amino-3-methylpyridine have been synthesized and characterized, showing significant antimicrobial activity against various bacteria and yeasts, and displaying interactions with DNA (Abu-Youssef et al., 2010).
Biological Activity and Applications
The related chemical structures have been investigated for their biological activity. For instance, quinolone antibacterials with similar pyrrolidinyl side chains showed high in vitro and in vivo antibacterial activity and DNA-gyrase inhibition (Laborde et al., 1993). Pyrrolidine derivatives have also been synthesized and evaluated for their potential as dipeptide analogues, with applications in molecular design and therapeutics (Hosseini et al., 2006).
Synthesis of Derivatives and Medicinal Molecules
The synthesis of pyrrolidin-2-ones and their derivatives has been studied due to their presence in many natural products and biologically active molecules. These compounds are significant in pharmacy for their flexibility in introducing various substituents, leading to new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).
Propriétés
IUPAC Name |
1-(3-aminopyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12/h1-2,4,7,13H,3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHQHNQISKYGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




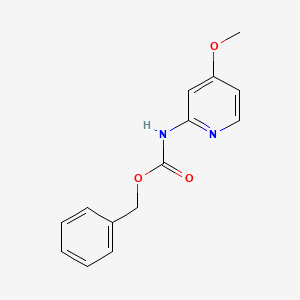


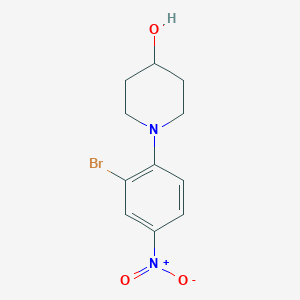
![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)
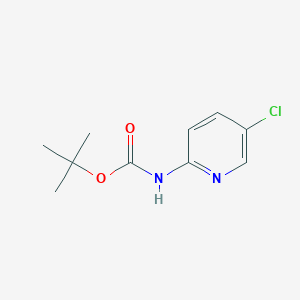
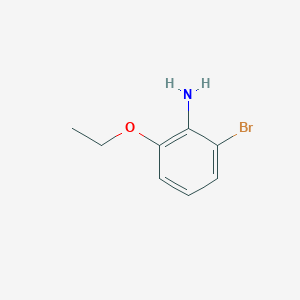
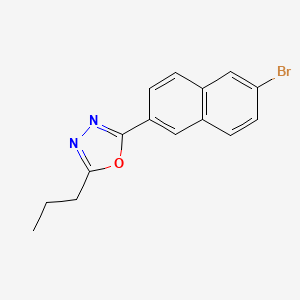
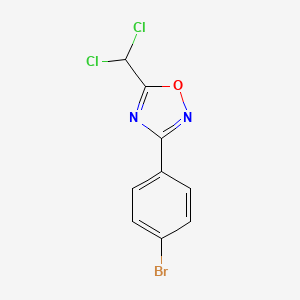

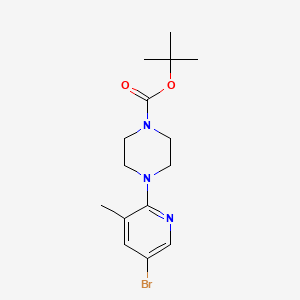

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)